![molecular formula C23H28N2O3 B4011070 N-(2-tert-butylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4011070.png)
N-(2-tert-butylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(2-tert-butylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the proliferation and survival of cancer cells and the immune system.
Wirkmechanismus
N-(2-tert-butylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the activity of BTK, ITK, and JAK3 kinases, which are involved in the signaling pathways of cancer cells and the immune system. By inhibiting these kinases, N-(2-tert-butylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can prevent the proliferation and survival of cancer cells and modulate the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including lymphoma and leukemia. In addition, it has been shown to modulate the immune response in autoimmune diseases, including rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-tert-butylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for BTK, ITK, and JAK3 kinases, which reduces the risk of off-target effects. However, one of the limitations of N-(2-tert-butylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its poor solubility, which can limit its use in in vitro and in vivo experiments.
Zukünftige Richtungen
There are several future directions for the development of N-(2-tert-butylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential area of research is the combination of N-(2-tert-butylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide with other targeted therapies or immunotherapies for the treatment of cancer and autoimmune diseases. Another area of research is the optimization of the synthesis method to improve the solubility and efficacy of N-(2-tert-butylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(2-tert-butylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in humans.
In conclusion, N-(2-tert-butylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a promising small molecule inhibitor that has potential therapeutic applications in cancer and autoimmune diseases. Its specificity for BTK, ITK, and JAK3 kinases makes it an attractive candidate for targeted therapy. However, further research is needed to optimize its synthesis method and evaluate its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
N-(2-tert-butylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-5-28-18-12-10-17(11-13-18)25-15-16(14-21(25)26)22(27)24-20-9-7-6-8-19(20)23(2,3)4/h6-13,16H,5,14-15H2,1-4H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZVNBKOBFOARG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.